6-Chloro-7-fluoro-2-methyl-1H-indole
Description
Contextualization of Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research
The indole scaffold, a bicyclic aromatic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged core in a vast number of natural products and synthetic pharmaceuticals. daneshyari.comnews-medical.net Its presence in the essential amino acid tryptophan makes it fundamental to biological systems. In medicinal chemistry, indole derivatives are recognized for their wide-ranging biological activities, forming the structural basis for drugs used in cancer chemotherapy (e.g., vincristine), as anti-inflammatory agents (e.g., indomethacin), and for treating viral diseases (e.g., arbidol). daneshyari.com The versatility of the indole ring allows it to interact with a multitude of biological targets, making it a focal point for drug discovery and development. news-medical.netbioengineer.org
Hypothesis for the Academic Exploration of 6-Chloro-7-fluoro-2-methyl-1H-indole
While specific research on this compound is not extensively published, a clear scientific hypothesis for its investigation can be constructed based on established principles of medicinal chemistry and SAR of related indole compounds. The academic exploration of this specific molecule is likely predicated on the hypothesis that the unique combination of chloro, fluoro, and methyl substituents at the 2, 6, and 7 positions confers a synergistic enhancement of desirable physicochemical and biological properties.
Fluorine at C7: The incorporation of a fluorine atom is a well-established strategy to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. daneshyari.com Its high electronegativity can also alter the electronic properties of the indole ring, potentially improving binding affinity to target proteins. Studies on compounds like 7-fluoroindole (B1333265) have shown impacts on bacterial virulence, suggesting its potential role in developing antivirulence agents. vliz.be
Chlorine at C6: Chlorine, another halogen, significantly increases lipophilicity, which can enhance membrane permeability. Its presence can also introduce new binding interactions with biological targets. Chloro-substituted indoles have demonstrated notable antibacterial and antibiofilm activities, with the position of the chlorine atom being crucial for potency. nih.govresearchgate.net The combination of halogens at adjacent positions (C6 and C7) could create a unique electronic and steric profile, potentially leading to novel biological activities.
Methyl Group at C2: Substitution at the C2 position of the indole ring is known to influence the molecule's intrinsic activity and receptor selectivity. nih.gov A methyl group at this position can provide a lipophilic contact point for binding within a protein's hydrophobic pocket and can sterically direct the orientation of the molecule, leading to improved potency and selectivity for a specific biological target. nih.gov
The overarching hypothesis is that the combined electronic effects of the electron-withdrawing chloro and fluoro groups on the benzene portion of the indole, coupled with the electronic and steric influence of the methyl group on the pyrrole ring, could result in a molecule with a unique and potent biological profile, for instance as a novel antibacterial or enzyme inhibitor.
Overview of Research Methodology and Scope
The academic investigation of a novel compound such as this compound would typically follow a structured, multi-stage research methodology.
Chemical Synthesis: The initial phase involves the development of a reliable and efficient synthetic route to produce the target molecule in sufficient purity and quantity. This often involves adapting established indole synthesis methods, such as the Fischer, Bartoli, or Nenitzescu synthesis, to accommodate the specific precursors required for the desired substitution pattern. pharmaguideline.commdpi.com The synthesis would require rigorous purification and characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the final compound. nih.gov
Physicochemical Characterization: Once synthesized, the compound's fundamental physicochemical properties would be determined. This includes measuring its solubility, lipophilicity (logP), and pKa, which are critical for understanding its potential behavior in biological systems.
Biological Screening: The core of the investigation involves screening the compound for biological activity. Based on the hypothesized properties derived from its structure, this compound would be tested in a panel of biological assays. These could include antimicrobial assays against various bacterial strains, enzyme inhibition assays (e.g., kinases, proteases), or receptor binding assays. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: To understand the contribution of each substituent, analogues of the parent compound would be synthesized and tested. This would involve systematically removing or changing each group (e.g., synthesizing the 6-chloro-2-methyl, 7-fluoro-2-methyl, and 6,7-dichloro analogues) to determine their individual and combined effects on activity. This process is essential for optimizing the lead compound and understanding its mechanism of action at a molecular level. nih.gov
The scope of such research is to identify novel chemical entities with potential therapeutic value and to expand the fundamental understanding of how specific structural modifications to the indole scaffold influence its biological function.
Data Tables
Table 1: Chemical Properties of this compound
This interactive table summarizes key computed chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClFN | nih.gov |
| Molecular Weight | 183.61 g/mol | - |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1391069-17-7 | - |
| XLogP3 | 3.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 183.025105 Da | nih.gov |
| Complexity | 184 | nih.gov |
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClFN |
|---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
6-chloro-7-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7ClFN/c1-5-4-6-2-3-7(10)8(11)9(6)12-5/h2-4,12H,1H3 |
InChI Key |
XCWAYNHHAMTDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=C(C=C2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 7 Fluoro 2 Methyl 1h Indole
Retrosynthetic Analysis of 6-Chloro-7-fluoro-2-methyl-1H-indole
A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most common and direct approach involves the formation of the indole (B1671886) ring as the key step. The Fischer indole synthesis is a powerful and versatile method for this purpose. wikipedia.orgthermofisher.com This strategy would involve the disconnection of the C2-N1 and C3a-C7a bonds, leading back to a substituted phenylhydrazone. This intermediate, in turn, can be disconnected to a corresponding substituted phenylhydrazine (B124118) and a carbonyl compound, in this case, acetone (B3395972).
Therefore, the key starting material for a Fischer indole synthesis would be (3-chloro-2-fluorophenyl)hydrazine (B1607634). The methyl group at the 2-position of the indole ring would be derived from the acetone reactant. This retrosynthetic pathway is advantageous as it allows for the early introduction of the desired halogen substituents on the aniline (B41778) precursor, which is often more straightforward than the direct halogenation of the indole nucleus.
Development and Optimization of Synthetic Routes to this compound
Strategies for Indole Ring Formation
The construction of the indole ring is the cornerstone of the synthesis of this compound. Several classical and modern methods are available for indole synthesis, with the Fischer indole synthesis being a prominent choice. alfa-chemistry.comchem-station.com
Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org For the synthesis of the target compound, (3-chloro-2-fluorophenyl)hydrazine would be condensed with acetone to form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride (BF₃), would induce a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the desired indole. wikipedia.org
Bischler-Möhlau Indole Synthesis: While less common due to often harsh reaction conditions, the Bischler-Möhlau synthesis offers an alternative route. wikipedia.orgmdpi.com This would involve the reaction of an α-halo-ketone with an excess of a substituted aniline. For the target molecule, this is a less direct approach as it would require the synthesis of a suitably substituted aniline and might lead to regiochemical isomers.
Introduction and Regioselectivity of Halogen and Methyl Substituents
The regioselective introduction of the chloro, fluoro, and methyl groups is critical for the successful synthesis of the target molecule.
Halogen Substituents: The most efficient strategy is to start with an aniline precursor that already contains the desired halogen substitution pattern. In this case, 3-chloro-2-fluoroaniline (B1295074) would be the ideal starting material. This aniline can then be converted to the corresponding hydrazine, (3-chloro-2-fluorophenyl)hydrazine, which is a key intermediate for the Fischer indole synthesis. Direct halogenation of an indole ring can be challenging and often leads to a mixture of products, with the 3-position being the most reactive towards electrophilic substitution. quimicaorganica.orgresearchgate.net
Methyl Substituent: The 2-methyl group is conveniently introduced by using acetone as the carbonyl component in the Fischer indole synthesis. combichemistry.com This approach is highly regioselective and efficient for the synthesis of 2-methylindoles.
Reaction Condition Optimization (Temperature, Solvent, Catalyst Screening)
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
| Parameter | Condition | Rationale |
| Catalyst | Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), Boron trifluoride (BF₃) | The choice of acid catalyst can significantly influence the reaction rate and yield of the Fischer indole synthesis. wikipedia.org |
| Temperature | Elevated temperatures (typically >100 °C) | The Fischer indole synthesis generally requires heat to promote the key chemrxiv.orgchemrxiv.org-sigmatropic rearrangement and subsequent cyclization. organic-chemistry.org |
| Solvent | High-boiling point solvents like toluene, xylene, or solvent-free conditions | The choice of solvent depends on the catalyst and reaction temperature. Solvent-free conditions with a solid acid catalyst can be a greener alternative. |
Novel Synthetic Approaches and Green Chemistry Principles for this compound Synthesis
In recent years, there has been a significant focus on developing more environmentally friendly and sustainable methods for chemical synthesis. tandfonline.comtandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the Fischer indole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comresearchgate.net This technique can be applied to the synthesis of this compound to improve its efficiency.
Use of Greener Solvents: Replacing traditional organic solvents with more benign alternatives like ionic liquids or deep eutectic solvents can reduce the environmental impact of the synthesis. researchgate.net Water has also been explored as a solvent for some indole syntheses.
Catalyst-Free or Metal-Free Conditions: Research into catalyst-free or metal-free indole syntheses is an active area. For instance, some cyclizations can be promoted by thermal conditions or the use of recyclable solid acid catalysts.
Derivatization and Analog Synthesis from the this compound Scaffold
The this compound scaffold can be further functionalized to generate a library of analogs for various applications.
N-H Functionalization: The indole nitrogen is a common site for derivatization. It can be alkylated, acylated, or sulfonylated under basic conditions. These modifications can modulate the electronic properties and biological activity of the molecule.
Electrophilic Substitution: The indole ring is susceptible to electrophilic attack. While the 3-position is generally the most reactive, the presence of substituents on the benzene (B151609) ring can influence the regioselectivity of further substitutions. quimicaorganica.orgsemanticscholar.org Halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce additional functional groups.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.comnih.govacs.orgnih.gov These reactions are powerful tools for introducing aryl, vinyl, or alkynyl groups, thereby expanding the chemical diversity of the indole derivatives.
| Reaction Type | Reagents | Potential Product |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-6-chloro-7-fluoro-2-methyl-1H-indole |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-6-chloro-7-fluoro-2-methyl-1H-indole |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-7-fluoro-2-methyl-1H-indole |
Functionalization at the N1-position
The nitrogen atom of the indole ring, designated as the N1-position, is a common site for functionalization, which can significantly modulate the electronic properties and biological activity of the molecule. The presence of the electron-withdrawing chloro and fluoro groups on the adjacent benzenoid ring is expected to increase the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction with electrophiles.
N-Alkylation: The introduction of alkyl groups at the N1-position is a fundamental transformation. While specific examples for this compound are not extensively documented, analogous reactions on substituted indoles suggest that this can be readily achieved. Typically, the indole is treated with a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the corresponding indolide anion. This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the N-alkylated product. The choice of solvent can be crucial, with studies on other indoles showing that solvent polarity can influence the regioselectivity of alkylation, although N1-alkylation is generally favored under these conditions. researchgate.netnih.gov
N-Acylation: Acylation at the N1-position introduces a carbonyl group, which can serve as a synthetic handle for further transformations or as a key feature in biologically active molecules. This is typically accomplished by reacting the indole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. For instance, treatment with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would be expected to yield the N1-acetyl derivative. Friedel-Crafts acylation conditions using a Lewis acid catalyst can also be employed, although care must be taken to control the regioselectivity, as acylation can also occur at the electron-rich C3-position. researchgate.net
N-Sulfonylation and Other Protections: The N-H proton can also be substituted with various protecting groups to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups for indoles include sulfonyl groups (e.g., tosyl, nosyl), carbamates (e.g., Boc, Cbz), and silyl (B83357) ethers (e.g., SEM). The introduction of a phenylsulfonyl group, for example, is typically achieved by reacting the indole with benzenesulfonyl chloride in the presence of a base. The tert-butyloxycarbonyl (Boc) group is another widely used protecting group, often introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another option for N-protection. nih.gov The stability of these protecting groups varies, allowing for selective removal under specific conditions. For example, the Boc group is readily cleaved under acidic conditions, while the SEM group can be removed with fluoride (B91410) ions. nih.govnih.gov
| Reagent/Protecting Group | Typical Conditions |
| Alkyl Halide (e.g., CH₃I, BnBr) | NaH, DMF or THF |
| Acid Chloride (e.g., AcCl) | Et₃N, CH₂Cl₂ |
| Benzenesulfonyl Chloride | Base (e.g., Pyridine, Et₃N) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | DMAP, CH₂Cl₂ or ZnCl₂, CH₂Cl₂ |
| 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | NaH, DMF |
Transformations of the C2-methyl Group
The methyl group at the C2-position of the indole ring is also amenable to a variety of chemical transformations, providing a route to further functionalized derivatives.
Oxidation: The C2-methyl group can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidant and reaction conditions, different oxidation states can be achieved. For example, mild oxidation could potentially yield the corresponding C2-hydroxymethyl or C2-formyl derivative. More vigorous oxidation could lead to the C2-carboxylic acid.
Halogenation: Halogenation of the C2-methyl group can be achieved under radical conditions. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide would be expected to yield the C2-bromomethyl derivative. This brominated intermediate is a versatile synthon that can participate in various nucleophilic substitution reactions.
Condensation Reactions: The C2-methyl group of 2-methylindoles can participate in condensation reactions with aldehydes and ketones. In the presence of a base or acid catalyst, the methyl group can be deprotonated to form a nucleophilic species that attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield a C2-styryl or related vinyl-substituted indole. For example, condensation with an aromatic aldehyde would lead to the formation of a new carbon-carbon double bond at the C2-position. researchgate.netresearchgate.netmdpi.com
| Transformation | Reagent | Expected Product |
| Oxidation | Mild Oxidant (e.g., SeO₂) | 6-Chloro-7-fluoro-1H-indole-2-carbaldehyde |
| Halogenation | NBS, Radical Initiator | 2-(Bromomethyl)-6-chloro-7-fluoro-1H-indole |
| Condensation | Aromatic Aldehyde, Base/Acid | 6-Chloro-7-fluoro-2-styryl-1H-indole |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzenoid Ring
Electrophilic Aromatic Substitution: The directing effects of the existing substituents will govern the position of further electrophilic substitution. The chlorine at C6 and the fluorine at C7 are both ortho, para-directing. Considering the positions on the benzenoid ring (C4 and C5), the C4 position is para to the C7-fluoro and meta to the C6-chloro, while the C5 position is para to the C6-chloro and meta to the C7-fluoro. The activating effect of the pyrrole (B145914) ring fusion also needs to be considered, which typically directs electrophiles to the C4 and C6 positions. Given the existing substitution, electrophilic attack is most likely to occur at the C4 or C5 positions. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 4-nitro and 5-nitro derivatives. rsc.orgresearchgate.net The precise regioselectivity would depend on the interplay of the electronic and steric effects of all substituents.
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing halogen atoms on the benzenoid ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by these groups. The fluorine atom at C7 is generally a better leaving group than the chlorine atom at C6 in SNAr reactions. Therefore, nucleophilic attack is more likely to occur at the C7 position, leading to the displacement of the fluoride ion. For example, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially yield the 7-methoxy-6-chloro-2-methyl-1H-indole.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro and fluoro substituents also provide handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov While the C-F bond is generally less reactive in these reactions, the C-Cl bond can be activated under appropriate catalytic conditions to form new carbon-carbon bonds. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base could lead to the formation of a 6-aryl-7-fluoro-2-methyl-1H-indole. nih.govnih.govresearchgate.netdocumentsdelivered.com
| Reaction Type | Reagent | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-Chloro-7-fluoro-2-methyl-4-nitro-1H-indole and/or 6-Chloro-7-fluoro-2-methyl-5-nitro-1H-indole |
| Nucleophilic Substitution | NaOCH₃ | 6-Chloro-7-methoxy-2-methyl-1H-indole |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-7-fluoro-2-methyl-1H-indole |
Advanced Spectroscopic and Structural Elucidation of 6 Chloro 7 Fluoro 2 Methyl 1h Indole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-Chloro-7-fluoro-2-methyl-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to assign all proton and carbon signals definitively.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To fully characterize the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be necessary. Each of these experiments provides a different layer of structural information.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between adjacent protons on the indole (B1671886) ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire carbon skeleton of the molecule and for connecting different fragments of the structure. For example, HMBC would show correlations from the methyl protons to the C2 and C3 carbons of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. This provides valuable information about the three-dimensional structure and conformation of the molecule.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures, is presented below.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N-H | ~8.0 | - | C2, C3, C7a |
| C2-CH₃ | ~2.4 | ~13.0 | C2, C3 |
| H3 | ~6.2 | ~100.0 | C2, C3a, C4, C7a |
| H4 | ~7.3 | ~120.0 | C3, C5, C6, C7a |
| H5 | ~6.9 | ~110.0 | C3a, C4, C6, C7 |
Solid-State NMR for Polymorph Characterization
In the solid state, molecules can arrange themselves in different crystal lattices, a phenomenon known as polymorphism. These different polymorphic forms can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are sensitive to the local environment and packing of the molecules in the crystal lattice. For this compound, ssNMR could be used to identify and characterize any existing polymorphs.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₇ClFN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to gain further structural information and confirm the connectivity of the atoms within the molecule. The fragmentation patterns of indole derivatives are often characterized by cleavages of the indole ring and the loss of substituents.
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 184.0324 | Data not available |
| [M+Na]⁺ | 206.0143 | Data not available |
| Key Fragment Ions | ||
| Hypothetical Fragment | Calculated Mass | Data not available |
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its absolute structure.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure would also reveal how the molecules are arranged in the solid state, a phenomenon known as crystal packing. This arrangement is governed by various intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. For this compound, it would be expected that the N-H group would participate in hydrogen bonding. Additionally, the presence of chlorine and fluorine atoms could lead to halogen bonding, and the aromatic indole ring could engage in π-π stacking interactions. These interactions play a crucial role in determining the physical properties of the solid material. A study on a related compound, 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, revealed C—H⋯Cl, C—H⋯F and C—H⋯π interactions in its crystal packing nih.gov.
Conformational Analysis in the Solid State
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. This information is valuable for understanding the preferred spatial arrangement of the atoms and can be used to correlate the structure with its chemical and physical properties. For this compound, the planarity of the indole ring system and the orientation of the methyl group would be key conformational features to be determined.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the molecular structure and conformation of this compound. The vibrational modes of the indole ring and its substituents are sensitive to their chemical environment, providing a unique spectroscopic fingerprint.
The FT-IR and Raman spectra of indole and its substituted derivatives have been subjects of numerous studies. montclair.eduresearchgate.netscialert.net The characteristic vibrations of the indole core are well-documented and provide a basis for interpreting the spectrum of this compound. The key vibrational modes are expected in the following regions:
N-H Vibrations: The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹ in the FT-IR spectrum. researchgate.net The position and shape of this band can be indicative of hydrogen bonding interactions in the solid state or in solution. The N-H in-plane and out-of-plane bending vibrations are expected at lower frequencies.
C-H Vibrations: Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. researchgate.netscialert.net The aliphatic C-H stretching vibrations of the 2-methyl group are expected in the 2850-3000 cm⁻¹ region. scialert.net C-H in-plane and out-of-plane bending vibrations provide further structural information and typically appear in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
C=C and C-N Vibrations: The stretching vibrations of the aromatic C=C bonds of the indole ring give rise to a series of bands in the 1450-1620 cm⁻¹ region. researchgate.netscialert.net The C-N stretching vibrations are also found within this region and are often coupled with the C=C vibrations.
Substituent Vibrations: The presence of chloro, fluoro, and methyl substituents will introduce characteristic vibrations. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range. The C-F stretching vibration is expected to appear as a strong band in the 1000-1400 cm⁻¹ region. The vibrations of the methyl group, including symmetric and asymmetric deformations, will be present in the fingerprint region.
The complementary nature of FT-IR and Raman spectroscopy is crucial for a comprehensive vibrational analysis. While polar bonds like N-H and C-F often show strong IR absorption, the symmetric vibrations of the aromatic ring are frequently more intense in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3400 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| C=C Aromatic Stretch | 1450 - 1620 | FT-IR, Raman |
| C-N Stretch | 1200 - 1350 | FT-IR, Raman |
| C-F Stretch | 1000 - 1400 | FT-IR |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman |
Conformational insights can be derived from subtle shifts in vibrational frequencies. For instance, intermolecular hydrogen bonding involving the N-H group would lead to a broadening and red-shifting of the N-H stretching band. Analysis of the low-frequency region in the Raman spectrum can also provide information about lattice vibrations and crystal packing in the solid state.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (If Applicable)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the characterization of chiral molecules. saschirality.orgnih.gov While this compound itself is achiral, the introduction of a chiral center, for instance, through substitution at the nitrogen or another position, would render the molecule optically active. In such cases, CD and ORD spectroscopy would be essential for determining the enantiomeric purity and absolute configuration of the resulting stereoisomers. nih.govrsc.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.injasco-global.com An electronic transition in a chiral molecule will exhibit a CD signal, known as a Cotton effect, which can be positive or negative. kud.ac.inslideshare.net The CD spectrum provides information about the electronic structure and the three-dimensional arrangement of atoms in the molecule. For a chiral derivative of this compound, the electronic transitions of the indole chromophore would become chiroptically active, giving rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects could be used to assign the absolute configuration by comparison with the spectra of related compounds of known configuration or through quantum chemical calculations.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.inkud.ac.in A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation are wavelength-dependent. An ORD spectrum displays the characteristic Cotton effect in the region of an absorption band. kud.ac.inslideshare.net ORD and CD are closely related phenomena, and one can be theoretically derived from the other through the Kronig-Kramers transforms.
In the context of a hypothetical chiral derivative of this compound, ORD could be used to determine the specific rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) for assessing enantiomeric purity. The complete ORD curve across a range of wavelengths would provide more detailed structural information.
Interactive Data Table: Application of Chiroptical Spectroscopy to Chiral Derivatives
| Spectroscopic Technique | Information Obtained |
| Circular Dichroism (CD) | Determination of absolute configuration, conformational analysis, study of electronic transitions. |
| Optical Rotatory Dispersion (ORD) | Measurement of specific rotation for enantiomeric purity assessment, determination of absolute configuration. |
The application of these chiroptical techniques would be crucial in the development of any stereoselective synthesis of chiral derivatives of this compound, providing the necessary tools for the unambiguous assignment of their stereochemistry.
No Public Research Data Available for Theoretical and Computational Studies of this compound
Following a comprehensive search of scientific databases and scholarly publications, it has been determined that there is currently no publicly available research focusing on the theoretical and computational chemistry of the specific compound This compound .
Despite a thorough investigation for data pertaining to quantum chemical calculations (such as Density Functional Theory or Ab Initio methods), molecular dynamics simulations, reactivity predictions, and intermolecular interaction studies for this particular molecule, no dedicated scientific articles or datasets were identified.
Therefore, it is not possible to provide an article with the detailed, data-driven analysis requested in the user's outline, which includes:
Theoretical and Computational Chemistry Studies of 6 Chloro 7 Fluoro 2 Methyl 1h Indole
Computational Studies on Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)
While the synthesis of 6-Chloro-7-fluoro-2-methyl-1H-indole is mentioned in some chemical literature, the in-depth computational and theoretical characterization required to fulfill the specified article structure is absent from the public domain. The generation of scientifically accurate and verifiable content for the requested sections and subsections is contingent on the existence of such foundational research.
Metabolism and Biotransformation Studies of 6 Chloro 7 Fluoro 2 Methyl 1h Indole Mechanistic Focus
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (Microsomes, Hepatocytes)
Currently, there is a notable absence of publicly available scientific literature detailing the in vitro metabolic stability and specific metabolite identification of 6-chloro-7-fluoro-2-methyl-1H-indole in hepatic systems such as liver microsomes or hepatocytes. While general methodologies for assessing the metabolic stability of new chemical entities are well-established, involving incubation with liver microsomes or hepatocytes and subsequent analysis by techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), specific data for this compound have not been reported.
In typical in vitro metabolic stability assays, the disappearance of the parent compound over time is monitored to determine its intrinsic clearance. springernature.comif-pan.krakow.pl These studies are crucial in early drug discovery to predict the in vivo pharmacokinetic profile of a compound. if-pan.krakow.pl The use of liver microsomes primarily allows for the investigation of phase I metabolic reactions, such as those mediated by cytochrome P450 (CYP) enzymes, as well as some phase II reactions like glucuronidation by UDP-glucuronosyltransferases (UGTs). nih.govepa.gov Hepatocytes, being whole cells, provide a more complete metabolic picture, encompassing both phase I and phase II metabolic pathways, as well as transporter activities.
For structurally related indole (B1671886) compounds, metabolic studies have revealed various biotransformation pathways. For instance, other indole derivatives have been shown to undergo oxidative metabolism. However, without specific experimental data on this compound, any discussion of its metabolic fate in hepatic systems remains speculative.
Elucidation of Major Metabolic Pathways (e.g., Oxidation, Glucuronidation, Sulfation)
The elucidation of the major metabolic pathways for this compound is pending dedicated research. Based on the chemical structure of the compound, several metabolic pathways could be hypothesized. The indole ring and the methyl group present potential sites for oxidative metabolism. The nitrogen atom of the indole ring could also be a site for glucuronidation.
Identification of Enzymes Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, UGTs)
The specific enzymes responsible for the biotransformation of this compound have not been identified due to the lack of focused studies. Generally, the metabolism of many drug candidates is predominantly carried out by cytochrome P450 (CYP) enzymes for phase I oxidation and UDP-glucuronosyltransferases (UGTs) for phase II glucuronidation. nih.gov
Reaction phenotyping studies, which are necessary to identify the specific isoforms of these enzymes, would typically involve incubating the compound with a panel of recombinant human CYP isoforms or using specific chemical inhibitors in human liver microsomes. The results of such studies would pinpoint which CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) are the primary contributors to its oxidative metabolism. Similarly, the involvement of specific UGT isoforms in any potential glucuronidation would need to be investigated.
Analysis of Metabolite Structure and Formation Mechanisms
A detailed analysis of the metabolite structures of this compound and the mechanisms of their formation is not possible without experimental data. The process of metabolite structure elucidation typically involves the use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the chemical structures of metabolites isolated from in vitro or in vivo samples.
Hypothetically, oxidation of the 2-methyl group to a hydroxymethyl derivative, followed by further oxidation to a carboxylic acid, is a plausible metabolic pathway. Aromatic hydroxylation on the indole ring is another potential route. The formation of glucuronide or sulfate (B86663) conjugates at a hydroxylated position or directly on the indole nitrogen would represent phase II metabolic pathways. Understanding the fragmentation patterns of the parent compound in mass spectrometry is a critical first step in identifying potential metabolites in complex biological matrices. nih.gov
In Vivo Metabolite Profiling and Mechanistic Understanding in Animal Models
There is no available information from in vivo studies in animal models to construct a metabolite profile for this compound. In vivo metabolite profiling involves administering the compound to animal models (e.g., rats, mice, dogs) and analyzing biological samples such as plasma, urine, and feces to identify and quantify the parent compound and its metabolites over time. nih.gov
Such studies are essential for understanding the complete metabolic fate of a compound, including absorption, distribution, metabolism, and excretion (ADME) properties. They also provide insight into potential differences in metabolism between species, which is a critical consideration for extrapolating preclinical data to humans. For instance, studies on other complex indole derivatives have demonstrated how metabolites can be identified and their excretion pathways determined in animal models, but similar research on this compound has not been published. nih.govnih.gov
Advanced Analytical Method Development for Research Applications of 6 Chloro 7 Fluoro 2 Methyl 1h Indole
Development of Robust Chromatographic Methods (HPLC-UV/MS, GC-MS) for Purity Assessment and Research Quantitation
The assessment of chemical purity is a critical step in characterizing newly synthesized batches of 6-Chloro-7-fluoro-2-methyl-1H-indole. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary tools for separating the main compound from impurities such as starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC-UV/MS): A reversed-phase HPLC (RP-HPLC) method is typically the first choice for non-volatile, polar to moderately non-polar compounds like substituted indoles. Method development begins with selecting a suitable stationary phase, commonly a C18 column, which provides effective hydrophobic retention for the indole (B1671886) core. The mobile phase composition is optimized to achieve adequate retention and sharp, symmetrical peaks. A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to resolve impurities with a wide range of polarities.
Detection can be performed using a UV detector, leveraging the chromophoric nature of the indole ring system. The selection of an optimal wavelength (typically around the molecule's λmax) ensures high sensitivity. For unequivocal peak identification and purity assessment, coupling the HPLC system to a mass spectrometer (MS) is invaluable. The MS detector provides mass-to-charge ratio (m/z) information, confirming the identity of the main peak and enabling the characterization of unknown impurities based on their mass.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers high-resolution separation and sensitive detection. Although the indole nucleus has limited volatility, derivatization can sometimes be employed if necessary. However, 2-methylindoles are often sufficiently volatile for direct GC analysis. google.com A typical GC-MS method would utilize a non-polar or medium-polarity capillary column (e.g., HP-5MS) and a temperature gradient program to separate the analyte from any volatile impurities. nih.gov The mass spectrometer serves as a highly specific detector, providing fragmentation patterns that act as a "fingerprint" for the compound, allowing for positive identification and the structural elucidation of co-eluting impurities. nih.gov
Interactive Table 1: Exemplar Chromatographic Conditions for Purity Analysis
| Parameter | HPLC-UV/MS Method | GC-MS Method |
| Column | C18, 2.1 x 100 mm, 1.8 µm | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium, constant flow 1.0 mL/min |
| Gradient/Program | 5% B to 95% B over 15 min | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Flow Rate | 0.3 mL/min | N/A |
| Injection Volume | 2 µL | 1 µL (splitless) |
| UV Detection | 225 nm | N/A |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 100-500 | m/z 50-400 |
Quantitative Analytical Techniques for Biological Matrices (LC-MS/MS, GC-MS/MS) in Pre-clinical Research
To evaluate the pharmacokinetic profile of this compound in preclinical studies, highly sensitive and selective quantitative methods are required to measure its concentration in complex biological matrices like plasma, blood, or tissue homogenates. tandfonline.com Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov
LC-MS/MS Method Development: The development of a robust bioanalytical method involves several key stages. First, a sample preparation protocol must be established to efficiently extract the analyte and remove interfering matrix components such as proteins and phospholipids. rsc.org Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic conditions are optimized for speed and selectivity, often using a rapid gradient on a C18 column to ensure the analyte is well-separated from matrix components. nih.govresearchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for this compound and, after fragmentation in the collision cell, monitoring a specific, stable product ion. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity even in a complex biological background. rug.nl An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for variability in sample processing and instrument response.
The method must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.gov Validation includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects. researchgate.net
Interactive Table 2: Typical LC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Example Finding |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 10.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.8% to 5.4% |
| Matrix Effect | CV of IS-normalized factor ≤ 15% | 8.9% |
| Recovery | Consistent and precise | > 85% |
Radiosynthesis and Isotopic Labeling of this compound for Tracer Studies
Tracer studies, which investigate a drug candidate's absorption, distribution, metabolism, and excretion (ADME), rely on isotopically labeled versions of the compound. nih.gov Carbon-14 (¹⁴C) and tritium (³H) are the most common isotopes used for this purpose due to their suitable half-lives and the fact that their incorporation results in a molecule that is chemically identical to the parent compound. selcia.com
Radiosynthesis Strategy: The key to a successful radiosynthesis is to introduce the isotopic label as late as possible in the synthetic sequence to maximize radiochemical yield and specific activity. nih.gov The position of the label must also be metabolically stable to ensure the radiolabel remains with the parent compound and its metabolites throughout the study. nih.gov
For this compound, a potential strategy could involve introducing a ¹⁴C-label at the 2-methyl position. This could be achieved by using a commercially available ¹⁴C-labeled precursor, such as [¹⁴C]methyl iodide, in the final steps of a synthetic route designed for this purpose. For example, a Fischer indole synthesis could be adapted using a ¹⁴C-labeled ketone. Alternatively, tritium labeling can often be achieved via hydrogen isotope exchange reactions on the final compound or a late-stage intermediate, catalyzed by transition metals like iridium or ruthenium. acs.orgresearchgate.net
The final radiolabeled product must be rigorously purified, typically by preparative HPLC, to ensure high radiochemical purity. The specific activity (amount of radioactivity per unit mass) is a critical parameter that must be determined to meet the requirements of the planned in vivo studies.
Interactive Table 3: Hypothetical ¹⁴C-Labeling Strategy
| Parameter | Description |
| Isotope | Carbon-14 (¹⁴C) |
| Labeling Position | 2-methyl group |
| Radiolabeled Precursor | [¹⁴C]Methylmagnesium bromide or [¹⁴C]methyl iodide |
| Key Reaction Step | Reaction of a suitable indole precursor (e.g., an N-protected 2-lithioindole intermediate) with the ¹⁴C-labeled methylating agent. |
| Purification Method | Preparative RP-HPLC |
| Target Specific Activity | > 50 mCi/mmol |
| Required Purity | Radiochemical Purity > 98% |
NMR-based Quantification and Purity Analysis for Research Batches
While Nuclear Magnetic Resonance (NMR) spectroscopy is primarily known as the definitive tool for structural elucidation, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity and concentration of chemical reference standards. acanthusresearch.comnih.gov qNMR offers a direct measurement of the analyte against a certified internal standard, often avoiding the response factor issues inherent in chromatographic techniques. bwise.krsigmaaldrich.com
¹H qNMR for Purity Assay: To perform a qNMR analysis, a precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a stable, non-reactive internal standard (e.g., maleic acid or dimethyl sulfone) in a suitable deuterated solvent. The standard is chosen to have signals that are well-resolved from any analyte signals. The ¹H NMR spectrum is then acquired under specific, optimized conditions that ensure a quantitative response (e.g., long relaxation delays).
The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the 2-methyl protons) with the integral of a known proton signal from the internal standard. oxinst.com This method provides a direct, highly accurate purity value (mass fraction) traceable to a primary standard.
¹⁹F NMR for Complementary Analysis: Given the presence of a fluorine atom, ¹⁹F NMR offers a complementary and highly sensitive method for analysis. anr.fr Since there are virtually no naturally occurring fluorinated compounds, the ¹⁹F NMR spectrum provides a very clean background. scholaris.ca It can be used to confirm the presence of the fluorine-containing target molecule and to detect any fluorine-containing impurities that might not be visible in the ¹H NMR spectrum. rsc.org Quantitative ¹⁹F NMR can also be performed, offering an orthogonal method to confirm the purity assessment obtained from ¹H qNMR. researchgate.net
Interactive Table 4: Illustrative Parameters for ¹H qNMR Purity Assay
| Parameter | Setting/Description |
| Spectrometer Frequency | ≥ 400 MHz |
| Internal Standard | Maleic Acid (Certified Reference Material) |
| Solvent | DMSO-d₆ |
| Analyte Signal for Integration | 2-Methyl singlet (~2.4 ppm) |
| Standard Signal for Integration | Olefinic singlet (~6.3 ppm) |
| Relaxation Delay (d1) | > 5 x T₁ (e.g., 30-60 s) |
| Pulse Angle | 90° |
| Number of Scans | ≥ 16 |
| Data Processing | Baseline correction and careful integration |
Future Research Directions and Translational Perspectives for 6 Chloro 7 Fluoro 2 Methyl 1h Indole
Rational Design of Next-Generation Indole (B1671886) Derivatives Based on Mechanistic Insights
The rational design of next-generation derivatives of 6-Chloro-7-fluoro-2-methyl-1H-indole will be heavily reliant on a deep understanding of its mechanism of action. By elucidating how this compound interacts with its biological targets at a molecular level, researchers can make informed modifications to its structure to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com
Key strategies in this endeavor include leveraging structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models. mdpi.com These computational approaches can guide the synthesis of new analogues with improved therapeutic profiles. For instance, if this compound is found to be a kinase inhibitor, SBDD can be used to design derivatives that form more stable interactions with the ATP-binding pocket of the target kinase. Similarly, QSAR studies can identify the physicochemical properties that are most critical for its biological activity, allowing for the optimization of these parameters in subsequent generations of compounds. mdpi.com
The structural versatility of the indole scaffold allows for the design of compounds that can specifically target cancer cells while minimizing toxicity to normal tissues. mdpi.com Future design strategies could focus on creating multi-targeted agents capable of modulating several key biological pathways simultaneously, a particularly relevant approach for complex diseases like cancer. mdpi.com
Table 1: Rational Design Strategies for Indole Derivatives
| Design Strategy | Description | Potential Application for this compound |
|---|---|---|
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design molecules that fit precisely into the binding site. | Designing derivatives with enhanced affinity and selectivity for a specific biological target. |
| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method that relates the chemical structure of a compound to its biological activity. | To predict the activity of novel derivatives and guide the synthesis of more potent compounds. |
| Fragment-Based Drug Design (FBDD) | Involves identifying small chemical fragments that bind weakly to the target and then growing or linking them to create a more potent lead. | To explore new binding interactions and develop novel scaffolds based on the this compound core. |
| Bioisosteric Replacement | The substitution of a functional group with another that has similar physical and chemical properties to improve the compound's pharmacological profile. | To optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. |
Application of Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, it is crucial to move beyond a single-target approach and embrace the principles of systems biology. nih.gov Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for elucidating the compound's mechanism of action on a global scale. nih.govmdpi.com
By treating biological systems with this compound and analyzing the resulting changes in the genome, transcriptome, proteome, and metabolome, researchers can identify the key pathways and networks that are modulated by the compound. nih.gov This information can reveal novel targets, uncover potential off-target effects, and provide insights into the compound's broader physiological impact. nih.gov The integration of these large datasets requires sophisticated bioinformatics tools to identify meaningful patterns and generate testable hypotheses. researchgate.net
For example, a proteomics study could identify proteins that are differentially expressed or post-translationally modified in response to treatment with this compound, potentially revealing its primary targets and downstream signaling pathways. mdpi.com Similarly, metabolomics could uncover changes in metabolic pathways, providing a functional readout of the compound's cellular effects. mdpi.com
Table 2: Omics Technologies for Mechanistic Understanding
| Omics Technology | Description | Application for this compound |
|---|---|---|
| Genomics | The study of the complete set of DNA (the genome) of an organism. | To identify genetic factors that may influence the response to the compound. nih.gov |
| Transcriptomics | The study of the complete set of RNA transcripts (the transcriptome) that are produced by an organism under a specific set of conditions. | To determine how the compound alters gene expression patterns. nih.gov |
| Proteomics | The large-scale study of proteins, particularly their structures and functions. | To identify the protein targets of the compound and its effects on cellular signaling pathways. nih.gov |
| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. | To assess the functional impact of the compound on cellular metabolism. nih.gov |
Exploration of Polypharmacology and Off-Target Interactions at a Molecular Level
The concept of "one drug, one target" is increasingly being replaced by the recognition that many drugs exert their therapeutic effects by interacting with multiple targets, a phenomenon known as polypharmacology. nih.gov Indole derivatives are known to be versatile scaffolds that can interact with a variety of biological targets. nih.gov Therefore, a thorough investigation of the polypharmacology of this compound is warranted.
A systematic screening of the compound against a broad panel of receptors, enzymes, and ion channels can help to identify its full range of biological activities. This can lead to the discovery of new therapeutic applications for the compound and provide a more complete picture of its pharmacological profile. nih.gov
Table 3: Approaches to Explore Polypharmacology and Off-Target Interactions
| Approach | Description | Relevance to this compound |
|---|---|---|
| High-Throughput Screening | Screening the compound against large libraries of biological targets. | To identify both primary and secondary targets. |
| In Silico Profiling | Using computational models to predict the binding of the compound to a wide range of proteins. | To prioritize experimental testing and identify potential off-target interactions. |
| Chemical Proteomics | Using chemical probes to identify the protein targets of a compound in a complex biological sample. | To identify direct binding partners in a cellular context. |
| Phenotypic Screening | Assessing the effects of the compound on cellular or organismal phenotypes without a preconceived target. | To uncover unexpected biological activities and potential new therapeutic uses. |
Integration of this compound into Novel Chemical Probe Development
Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in their native environment. mdpi.com Indole derivatives, with their inherent fluorescence and versatile chemistry, are attractive scaffolds for the development of such probes. mdpi.com this compound could serve as a starting point for the design of novel chemical probes to investigate specific biological processes.
For example, by attaching a fluorescent reporter group to the indole scaffold, it may be possible to create a probe that can be used to visualize the localization and dynamics of its target protein within living cells. mdpi.com Furthermore, the incorporation of photoreactive groups could enable the development of photoaffinity probes for identifying the direct binding partners of the compound.
The development of a selective and potent chemical probe based on the this compound structure would not only be a valuable tool for basic research but could also facilitate the discovery of new drug targets and diagnostic agents.
Table 4: Development of Indole-Based Chemical Probes
| Probe Type | Description | Potential Application of a this compound-based Probe |
|---|---|---|
| Fluorescent Probes | Molecules that absorb light at a specific wavelength and emit it at a longer wavelength. | To visualize the subcellular localization of the target protein. mdpi.com |
| Affinity-Based Probes | Probes that contain a reactive group that can covalently bind to the target protein. | To identify and isolate the target protein from complex biological mixtures. |
| Photoaffinity Probes | Probes that can be activated by light to form a covalent bond with their target. | For target identification and validation studies. |
| Activity-Based Probes | Probes that react with the active site of an enzyme in an activity-dependent manner. | To measure the activity of a specific enzyme in a biological sample. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
